N-(sec-butyl)-2-(4-chlorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
N-butan-2-yl-2-[(4-chlorophenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClN5O3/c1-5-17(4)28-23(33)19-8-11-21-22(14-19)32-25(30(24(21)34)13-12-16(2)3)29-31(26(32)35)15-18-6-9-20(27)10-7-18/h6-11,14,16-17H,5,12-13,15H2,1-4H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCVDOGKWGQIJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=C(C=C4)Cl)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃ClN₄O₃
- Molecular Weight : 368.85 g/mol
- CAS Number : Not readily available in the searched databases.
The compound features a triazoloquinazoline framework, which is known for its diverse biological activities. The presence of substituents such as sec-butyl and chlorobenzyl groups may influence its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazoloquinazoline derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism often involves:
- Inhibition of Cell Cycle Progression : Compounds like these can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Disruption of Microtubule Dynamics : By binding to the colchicine site on β-tubulin, they can disrupt microtubule formation, which is crucial for cell division .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Studies suggest that:
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) can enhance potency by increasing the lipophilicity and cellular uptake of the compound.
- Hybridization with Other Pharmacophores : Combining triazoloquinazoline with other active moieties has been shown to yield compounds with improved efficacy and reduced toxicity .
Case Studies
-
In vitro Studies : A study evaluated a series of triazoloquinazoline derivatives against several cancer cell lines. The compound exhibited IC50 values in the nanomolar range against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, indicating potent antiproliferative activity.
Compound Cell Line IC50 (nM) A MDA-MB-231 50 B A549 70 C HeLa 90 - In vivo Studies : In chick chorioallantoic membrane (CAM) assays, compounds structurally related to our target showed significant inhibition of angiogenesis and tumor growth. These results suggest that our compound may also exhibit similar antiangiogenic properties.
Toxicity Profile
While exploring the therapeutic potential, it is crucial to assess the toxicity profile. Preliminary toxicity studies indicate that:
Comparison with Similar Compounds
Key Observations :
- Position 2 : The 4-chlorobenzyl group in the target compound provides a balance of hydrophobicity and electronic effects compared to sulfanyl () or fluorinated () analogs.
- Position 4 : The 3-methylbutyl group offers greater flexibility than isobutyl () or benzyl () substituents.
- Carboxamide moiety : The sec-butyl group is conserved in multiple analogs, suggesting its role in maintaining target affinity or metabolic resistance .
Bioactivity and Mode of Action
- Bioactivity Clustering: Compounds with similar triazoloquinazoline scaffolds cluster into groups with correlated bioactivity profiles, as shown in hierarchical analyses of NCI-60 datasets .
- Chemical-Genetic Profiling : Analogous compounds induce similar fitness defect profiles in yeast assays, suggesting conserved mechanisms (e.g., DNA damage response or protein synthesis inhibition) .
Computational and Spectral Comparisons
- Similarity Metrics : Tanimoto and Dice indices (MACCS and Morgan fingerprints) quantify structural overlap. For example, the target compound shares >70% similarity with the 4-fluorobenzylthio analog () due to conserved carboxamide and triazole motifs .
- NMR/MS Dereplication : The ¹³C-NMR spectrum of the target compound would show distinct shifts for the 4-chlorobenzyl group (δ ~125–140 ppm) compared to 4-methoxyphenyl (δ ~150–160 ppm) or fluorinated analogs (δ ~115 ppm) . MS/MS fragmentation patterns (e.g., loss of Cl⁻ or F⁻ ions) further differentiate substituents .
Pharmacological Implications
- Kinase Inhibition : Analogous compounds (e.g., ZINC00027361) inhibit kinases like GSK3β, with structural similarity (>50% by molecular fingerprints) linked to shared pharmacophores .
- Metabolic Stability : The 4-chlorobenzyl group may confer longer half-life than methoxy or sulfanyl analogs due to reduced oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
